1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
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Description
1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, also known as CPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. CPPC belongs to the class of pyrazole derivatives and has been found to have various biochemical and physiological effects, making it a promising compound for further research.
Scientific Research Applications
Synthesis and Structural Insights
The compound 1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid and its derivatives are synthesized through various regiospecific processes. One notable derivative, 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, demonstrates the complexity of correctly identifying regioisomers. Single-crystal X-ray analysis is crucial for unambiguous structure determination in these compounds. The crystal structures reveal intricate details, such as the formation of hydrogen-bonded dimers by carboxylic acid groups and the conformational differences between the methoxybenzene and pyrazole rings (Kumarasinghe, Hruby, & Nichol, 2009).
Antimicrobial and Anticancer Properties
Several studies have explored the antimicrobial and anticancer properties of pyrazole derivatives. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure and Hirshfeld surface analysis of related compounds, such as 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-Pyrazole, provide insights into the molecular packing and supramolecular interactions. These analyses reveal the significance of interactions such as H···H, H···C/C···H, and H···Cl/Cl···H in the crystal packing of these compounds (Aydın et al., 2021).
Optical and Electronic Properties
Optical Nonlinearity and Limiting Applications
The optical nonlinearity of certain pyrazole derivatives, such as N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, has been studied using the open-aperture z-scan technique. Compounds with specific substituents, like carboxylic acid groups and ester substituents, exhibit maximum nonlinearity, making them potential candidates for optical limiting applications. The study underscores the influence of molecular structure on the nonlinear optical properties of these compounds (Chandrakantha et al., 2013).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4-methylphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-6-8-12(9-7-11)16-13(17(21)22)10-20(19-16)15-5-3-2-4-14(15)18/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKSLPCBICDRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid |
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